4-(3-iodophenyl)pyridine
Description
Contextualization of Substituted Pyridines in Heterocyclic Chemistry Research
Substituted pyridines are a class of organic compounds based on the pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom. This nitrogen atom imparts distinct reactivity and physical properties compared to its carbocyclic analog, benzene. nih.gov The ability to modify the pyridine ring at various positions allows for the fine-tuning of its electronic and steric characteristics, leading to a wide array of applications. In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a large number of FDA-approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net The synthesis of substituted pyridines has been a subject of intense research, with numerous methods developed for their preparation, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org
Overview of Aryl Halides, Particularly Aryl Iodides, as Synthetic Intermediates
Aryl halides are aromatic compounds where one or more hydrogen atoms on an aromatic ring are replaced by a halogen. wikipedia.org They serve as crucial intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgdigitellinc.com Among the aryl halides, aryl iodides are particularly valuable due to the high reactivity of the carbon-iodine bond. This high reactivity makes them excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govresearchgate.netnih.gov Although more expensive than their chloro and bromo counterparts, the enhanced reactivity of aryl iodides often leads to higher yields and milder reaction conditions, making them indispensable for the synthesis of complex molecules. researchgate.net The C-I bond can be readily activated, for instance, through oxidative addition in palladium-catalyzed cycles or by visible light to generate aryl radicals. nih.govrsc.orgbohrium.com
Importance of Biaryl Systems in Advanced Chemical Synthesis and Applications
Biaryl systems, which consist of two directly connected aromatic rings, are fundamental structural motifs in a wide range of important molecules. They are found in numerous natural products, pharmaceuticals, advanced materials, and as ligands in catalysis. thieme-connect.commdpi.comresearchgate.net The synthesis of biaryl compounds has been a long-standing focus of organic chemistry, with methods like the Ullmann reaction and, more prominently, palladium-catalyzed cross-coupling reactions being central to their construction. mdpi.comresearchgate.net The atropisomerism exhibited by some sterically hindered biaryls adds another layer of complexity and utility, particularly in asymmetric catalysis. The applications of biaryl systems are diverse, ranging from their use in liquid crystals and organic light-emitting diodes (OLEDs) to their role as key pharmacophores in drug discovery. mdpi.comsmolecule.com
Research Landscape and Potential of 4-(3-iodophenyl)pyridine Derivatives
The compound this compound combines the key features of a substituted pyridine, an aryl iodide, and a biaryl system. This unique combination makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and catalysis. The presence of the iodine atom allows for facile introduction of various substituents at the 3-position of the phenyl ring through cross-coupling reactions. smolecule.com This enables the creation of a library of derivatives with tailored properties.
The pyridine nitrogen can act as a coordination site for metal catalysts or as a hydrogen bond acceptor in biological systems. nih.gov The biaryl core provides a rigid scaffold that can be functionalized to interact with specific targets. Research into this compound and its derivatives is driven by the desire to create novel compounds with enhanced biological activity or specific material properties. For instance, the iodine atom can be replaced with a radioactive isotope for applications in medical imaging. smolecule.com Furthermore, the conjugated π-system of the biaryl structure suggests potential for use in electronic and photophysical applications. smolecule.com
Derivatives of this compound have been investigated for various purposes. For example, fluorinated derivatives have been used in the synthesis of polyamides with high thermal stability and optical transparency. bohrium.com Other derivatives have been explored as intermediates in the synthesis of pharmaceutically active compounds. molport.comgoogle.comgoogle.com The versatility of this scaffold ensures its continued importance in the landscape of chemical research.
Properties
CAS No. |
1261579-06-9 |
|---|---|
Molecular Formula |
C11H8IN |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Derivatization of 4 3 Iodophenyl Pyridine in Organic Transformations
Chemical Transformations Involving the Iodine Substituent
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the iodine substituent an excellent leaving group and a prime site for various chemical transformations.
The iodophenyl group of 4-(3-iodophenyl)pyridine is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming strategies. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, such as a boronic acid or ester, to form a new C-C bond. It is widely used to synthesize biaryl compounds.
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.
Heck Reaction: In this transformation, the aryl iodide is coupled with an alkene to form a substituted alkene. The reaction typically exhibits high stereoselectivity.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This method has largely replaced harsher classical methods for synthesizing aryl amines.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Biaryl or Styrene derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | Arylalkyne |
| Heck Reaction | Alkene | Pd(OAc)₂ + Phosphine (B1218219) Ligand + Base | Substituted Alkene |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst + Ligand + Strong Base | Arylamine |
Beyond cross-coupling, the iodine substituent can be directly modified through reduction or oxidation.
Reductive Deiodination: The C-I bond can be cleaved and replaced with a C-H bond, a process known as hydrodeiodination. This transformation effectively removes the iodine atom to yield 4-phenylpyridine. This can be achieved through various methods, including catalytic hydrogenation or radical-mediated reductions using reagents like 2-propanol with a radical initiator.
Oxidation to Hypervalent Iodine Compounds: Aryl iodides can be oxidized to form stable hypervalent iodine(III) or iodine(V) species. Oxidation of this compound with reagents like peracetic acid can yield an iodyl derivative, while treatment with reagents in the presence of other ligands can form compounds like (diacetoxyiodo)arenes or iodonium (B1229267) salts. These hypervalent iodine reagents are valuable oxidizing agents and can participate in a variety of unique transformations, acting as electrophilic group transfer reagents.
| Transformation | Reagents (Typical) | Product Type |
| Reductive Deiodination | H₂, Pd/C or ⁱPrOH, Radical Initiator | 4-Phenylpyridine |
| Oxidation to I(III) Species | CH₃CO₃H, Ac₂O | 4-(3-(Diacetoxyiodo)phenyl)pyridine |
Functionalization of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene. The nitrogen atom can be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, further deactivating the ring. When forced to react, substitution occurs preferentially at the C-3 and C-5 positions (meta to the nitrogen), as this avoids the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom.
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like adduct) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. While this compound lacks a good leaving group on the pyridine ring, reactions with very strong nucleophiles, such as in the Chichibabin reaction, can occur. The Chichibabin reaction involves the amination of the ring, typically at the C-2 position, with sodium amide, where a hydride ion is ultimately ejected as the leaving group.
The lone pair of electrons on the basic nitrogen atom is a primary site for chemical derivatization.
N-Oxide Formation: The nitrogen atom can be readily oxidized by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring; the N-oxide group is electron-donating through resonance, which activates the C-2 and C-4 positions towards electrophilic attack.
N-Alkylation (Quaternization): As a nucleophile, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This quaternization places a permanent positive charge on the nitrogen atom, which significantly increases the electron-deficiency of the ring, making it much more susceptible to nucleophilic attack.
Reaction Mechanisms of Key Transformations
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (e.g., a phenyl group) to the Pd(II) complex, displacing the iodide. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center. This step forms the new C-C bond of the product and regenerates the catalytically active Pd(0) species, which can then enter another cycle.
Mechanism of Electrophilic Aromatic Substitution on Pyridine: Electrophilic attack on the pyridine ring proceeds via a cationic intermediate known as a sigma complex or arenium ion. The regioselectivity is determined by the stability of this intermediate.
Attack at C-3 (meta): When an electrophile attacks the C-3 position, the resulting positive charge is delocalized over three carbon atoms through resonance. The electronegative nitrogen atom is not required to bear the positive charge.
Mechanism of the Chichibabin Reaction: This nucleophilic substitution proceeds via an addition-elimination mechanism.
Nucleophilic Addition: The strongly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C-2 (or C-6) position of the pyridine ring. This forms a tetrahedral anionic intermediate (a σ-adduct), breaking the aromaticity of the ring. The negative charge is stabilized by delocalization, including onto the ring nitrogen.
Hydride Elimination: Aromatization is restored by the elimination of a hydride ion (H⁻) from the same carbon that was attacked. This is an unusual step as hydride is typically a very poor leaving group. The reaction is driven forward by the formation of the stable aromatic product.
Acid-Base Reaction: The expelled hydride ion is a strong base and subsequently deprotonates the newly installed amino group or the solvent (if present), often producing hydrogen gas. An aqueous workup then provides the neutral 2-aminopyridine (B139424) product.
Catalyst Development for Enhanced Reactivity and Selectivity in Organic Transformations of this compound
The functionalization of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The development of highly efficient and selective catalyst systems is crucial for maximizing yields and achieving desired product formations. Research in this area has largely focused on palladium-based catalysts, with significant efforts directed towards ligand design and the optimization of reaction conditions to enhance catalytic activity and selectivity.
The reactivity of the carbon-iodine bond in this compound makes it a suitable substrate for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The development of catalysts for these reactions often involves the use of phosphine ligands, N-heterocyclic carbenes (NHCs), and other ancillary ligands that modulate the electronic and steric properties of the palladium center.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents. Catalyst development has focused on improving the efficiency of the transmetalation and reductive elimination steps of the catalytic cycle. For instance, the use of bulky, electron-rich phosphine ligands can accelerate the rate of reaction and improve yields. While specific studies focusing solely on this compound are limited, related research on the Suzuki coupling of other pyridyl halides provides valuable insights. For example, the use of cyclopalladated ferrocenylimine catalysts has been shown to produce bipyridine derivatives in high yields without the need for an inert atmosphere, highlighting the potential for air- and moisture-stable catalysts in these transformations. mdpi.compreprints.orgresearchgate.net
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for the synthesis of substituted alkynes. Catalyst development for the Sonogashira coupling of pyridyl halides often involves a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org However, concerns over the toxicity and potential for side reactions associated with copper have driven the development of copper-free Sonogashira protocols. These systems often rely on specialized ligands, such as pyridines and pyrimidines, which can form stable and active palladium complexes. wikipedia.org Research has demonstrated that dipyridylpalladium complexes can effectively catalyze the copper-free Sonogashira coupling of aryl iodides and bromides. wikipedia.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The development of catalyst systems for the amination of pyridyl halides has been an active area of research. The challenge often lies in overcoming catalyst inhibition by the pyridine nitrogen. The use of sterically hindered and electron-rich ligands has been shown to be effective in promoting the amination of halopyridines. For instance, the use of RuPhos and BrettPhos precatalysts in combination with a strong base like LiHMDS has enabled the efficient C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of amines. nih.govresearchgate.net
Heck Reaction:
The Heck reaction facilitates the coupling of an aryl halide with an alkene. Catalyst development in this area has focused on controlling regioselectivity and improving catalyst stability. Ligand-free palladium-catalyzed oxidative Heck reactions of 4-vinylpyridine (B31050) with arylboronic acids have been developed for the selective synthesis of (E)-4-styrylpyridines. researchgate.net
The following table summarizes representative catalyst systems and their performance in cross-coupling reactions of analogous pyridyl halides, which can be extrapolated to the reactivity of this compound.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | - | Moderate yields, high catalyst loading often required. | preprints.org |
| Suzuki-Miyaura Coupling | Cyclopalladated ferrocenylimine | - | - | - | High yields, air-stable catalyst, no inert gas needed. | mdpi.compreprints.org |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Triphenylphosphine | Amine | - | Standard conditions for Sonogashira coupling. | wikipedia.org |
| Sonogashira Coupling (Copper-Free) | Dipyridylpalladium complex | - | TBAA | NMP | Effective for aryl iodides and bromides at room temperature. | wikipedia.org |
| Buchwald-Hartwig Amination | RuPhos/BrettPhos precatalysts | RuPhos/BrettPhos | LiHMDS | - | Efficient for unprotected 3-halo-2-aminopyridines. | nih.govresearchgate.net |
| Heck Reaction (Oxidative) | Ligand-free Pd catalyst | - | - | - | Selective synthesis of (E)-4-styrylpyridines. | researchgate.net |
Advanced Applications of 4 3 Iodophenyl Pyridine in Chemical Sciences
Medicinal Chemistry Research: Pre-Clinical Development and Mechanistic Insights
The 4-phenylpyridine framework is a privileged structure in medicinal chemistry, and the inclusion of an iodine atom, as in 4-(3-iodophenyl)pyridine, offers unique properties for developing therapeutic agents and research tools. The iodine can be replaced with a radioisotope for imaging or can serve as a bulky, lipophilic group that influences binding affinity and selectivity for biological targets.
Exploration as Ligands for Receptor and Ion Channel Modulation
Derivatives containing the iodophenyl-pyridine motif have been investigated as potent ligands for various receptors and ion channels, demonstrating the scaffold's utility in modulating critical biological pathways.
Dopamine D4 Receptors: A radioiodinated ligand, [¹²⁵I]IPMPP (3-[4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine), was developed for studying human dopamine D4 receptors. nih.gov This compound, which incorporates an iodophenyl group, displayed high-affinity binding with a dissociation constant (Kd) of 0.39 nM, establishing it as a potent antagonist for these receptors. nih.gov The high affinity underscores the importance of the iodophenyl moiety in achieving strong receptor interaction.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): In the development of selective PPARγ modulators, derivatives of 3- or 4-pyridine were explored. nih.gov Structure-activity relationship studies revealed that modifications to the pyridine (B92270) ring and associated benzimidazole ring were crucial for achieving desired partial or intermediate agonist activity, highlighting the tunability of the phenyl-pyridine scaffold. nih.gov
Transient Receptor Potential Vanilloid 4 (TRPV4) Ion Channels: The modulation of TRPV4, a polymodally gated ion channel, is a therapeutic target for numerous diseases, including edema, pain, and lung disorders. nih.gov The development of selective pharmacological compounds targeting TRPV4 often involves heterocyclic scaffolds like pyridine, which can be functionalized to optimize interaction with the channel.
| Compound/Derivative Class | Biological Target | Key Finding | Reference |
|---|---|---|---|
| [¹²⁵I]IPMPP (an iodophenyl-pyridine derivative) | Dopamine D4 Receptor | High-affinity antagonist (Kd = 0.39 nM) | nih.gov |
| 3- or 4-Pyridine Derivatives | PPARγ | Scaffold allows tuning of agonist activity | nih.gov |
| Pyridine-based compounds | TRPV4 Ion Channel | Considered for developing selective modulators | nih.gov |
Enzyme Inhibition Studies and Mechanistic Elucidation
The this compound scaffold is a valuable starting point for designing enzyme inhibitors, where the pyridine ring can interact with the active site and the iodophenyl group can be modified to enhance potency and selectivity.
Carbonic Anhydrase (CA) Inhibition: A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. mdpi.comnih.gov These studies demonstrated that modifications at the 4-position of the pyridine ring directly influence inhibitory activity and selectivity. For instance, compound 4 in the series showed a 5.9-fold selectivity for hCA IX over hCA II, while compound 6 exhibited a 23.3-fold selectivity between isoforms hCA IX and hCA XII. nih.gov
Phosphodiesterase Type 4 (PDE4) Inhibition: Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are complex heterocyclic systems built around a pyridine core, have been synthesized and tested as inhibitors of PDE4, a key target for treating asthma and COPD. nih.gov Structure-activity relationship studies highlighted that specific substitutions on the pyridine ring system were critical for achieving high affinity for the enzyme. nih.gov
| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) / Selectivity | Reference |
|---|---|---|---|
| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | Ki down to 137 nM | mdpi.comnih.gov |
| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | Ki down to 91 nM | mdpi.comnih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | PDE4 | Potent inhibition achieved through pyridine ring modification | nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses for Biological Targets
Systematic modification of the this compound structure is crucial for optimizing its interaction with biological targets. SAR and QSAR studies provide a framework for understanding how chemical structure relates to biological activity.
Antiproliferative Activity: A review of pyridine derivatives highlighted that their antiproliferative activity is strongly related to the number and position of substituents on the pyridine and associated rings. nih.gov For example, the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups was found to enhance activity, while bulky groups or halogens could decrease it. researchgate.net This provides a rationale for designing novel anticancer agents based on the pyridine scaffold.
QSAR for Anticancer Agents: QSAR models have been developed for various pyridine-based compounds to predict their anticancer activity. chemrevlett.com For a set of pyridine and bipyridine derivatives, a robust QSAR model was generated with a high correlation coefficient (R²) for the training set (0.808) and the test set (0.908), indicating its predictive power for designing new, more effective structures against cervical cancer. chemrevlett.com
Angiotensin II (AT1) Receptor Antagonists: QSAR studies on imidazo[4,5-c]pyridine derivatives as AT1 receptor antagonists have been performed to correlate chemical structures with biological activity. researchgate.net These models help in identifying key structural features required for potent antagonism, guiding the synthesis of new compounds.
Design and Synthesis of Molecular Probes and Imaging Agents
The presence of an iodine atom makes this compound an ideal precursor for developing radiolabeled molecular probes for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT).
Imaging β-Amyloid Plaques: Radioiodinated derivatives of dibenzylideneacetone, which can incorporate an iodophenyl moiety, have been synthesized for SPECT imaging of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov Structure-affinity relationship studies showed that substituting a phenyl ring with a heterocyclic ring like pyridine could maintain high binding affinity to Aβ plaques. nih.gov This suggests that an iodinated phenyl-pyridine structure is a promising scaffold for developing new imaging agents for neurodegenerative diseases.
Dopamine Receptor Ligands: As mentioned previously, the radioiodinated compound [¹²⁵I]IPMPP, containing a 4-iodophenyl group, serves as a high-affinity ligand for dopamine D4 receptors. nih.gov Its high specific activity (2,200 Ci/mmol) makes it suitable for sensitive detection and quantification of these receptors in biological samples through radioligand assays. nih.gov
Investigation into Binding Mechanisms and Specificity
Understanding how this compound and its derivatives bind to their targets at a molecular level is essential for designing more specific and effective drugs. Molecular docking and crystallography are key tools in these investigations.
Carbonic Anhydrase Binding: Molecular docking studies of 4-substituted pyridine-3-sulfonamides revealed how these inhibitors interact with the active site of carbonic anhydrase isoforms. nih.gov The studies showed that the substituent at the 4-position of the pyridine ring could be directed toward either the hydrophilic or lipophilic half of the active site, explaining the observed differences in isoform selectivity. nih.gov
PPARγ Binding Mode: X-ray crystallography of a pyridine-containing partial agonist bound to the PPARγ ligand-binding domain showed a distinct binding mode compared to other modulators. nih.gov This structural insight was crucial for understanding the compound's unique biological activity and for guiding further modifications to discover new clinical candidates. nih.gov
Catalysis and Ligand Design
Beyond its medicinal applications, this compound is a valuable molecule in the field of catalysis and ligand design. The pyridine nitrogen atom can act as a ligand to coordinate with transition metals, while the carbon-iodine bond provides a reactive site for cross-coupling reactions, making it a versatile building block.
Co-ligands in Iron-Based Catalysis: In bioinspired non-heme iron-catalyzed hydroxylation reactions, substituted pyridines are used as co-ligands to modulate the reactivity of the iron center. mdpi.com Studies have shown that using pyridines with electron-withdrawing groups, such as 4-CN-pyridine, significantly increases the conversion rate in the oxidation of triphenylmethane. The electrophilicity of the reactive intermediate, [(PBI)₂(4R-Py)Fe³⁺OIPh]³⁺, is enhanced by the electron-withdrawing nature of the pyridine ligand, leading to higher catalytic efficiency. mdpi.com This principle can be extended to this compound, where the iodophenyl group's electronic properties would influence the catalytic activity.
Building Block for Cross-Coupling Reactions: The C-I bond in this compound is a key functional group for participating in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in synthetic organic chemistry for creating complex molecules. For example, a derivative, 7-(4-iodophenyl)-2-(4-methoxyphenyl)- nih.govsmolecule.commdpi.comtriazolo[1,5-a]pyridine, was successfully used in a Sonogashira coupling reaction with 4-ethynylanisole, catalyzed by palladium and copper complexes, to form a new C-C bond. mdpi.com This demonstrates the utility of the iodophenyl-pyridine motif as a platform for molecular elaboration.
| Application Area | Role of this compound or Derivative | Key Finding | Reference |
|---|---|---|---|
| Iron-based Catalysis | As a substituted pyridine co-ligand | Electron-withdrawing substituents on the pyridine ring enhance catalytic oxidation rates. | mdpi.com |
| Sonogashira Coupling | As a reactant (source of aryl iodide) | The C-I bond readily participates in Pd/Cu-catalyzed C-C bond formation. | mdpi.com |
Development of Chiral Catalysts from Pyridine-Based Scaffolds
Role as Ligands in Transition Metal Catalysis
Pyridine derivatives are widely employed as ligands in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. The this compound molecule possesses this key feature and could theoretically act as a ligand for various transition metals. The electronic properties of the pyridine ring, influenced by the iodophenyl group, would affect the stability and reactivity of the resulting metal complex. The iodine atom also presents a site for oxidative addition in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. Despite these potential applications, specific studies detailing the synthesis and catalytic activity of transition metal complexes with this compound as a primary ligand are not prominently featured in the scientific literature. General principles of ligand design suggest that it could be a precursor to more complex ligands, where the iodo group is replaced to introduce other functionalities that can chelate to the metal center, thereby enhancing catalytic performance.
Applications in Asymmetric Synthesis
The application of pyridine derivatives in asymmetric synthesis is a cornerstone of modern organic chemistry, often involving their use as chiral ligands or catalysts. While the potential for this compound to be a precursor for molecules used in asymmetric synthesis exists, direct applications of this specific compound are not well-documented. The development of chiral pyridine-based catalysts often involves significant synthetic modification to introduce stereogenic centers. For instance, a common approach is the synthesis of chiral bis(oxazoline) ligands appended to a pyridine scaffold, which then coordinate to a metal to catalyze a variety of asymmetric transformations. Although this compound could be a starting material for such a synthesis, specific research detailing this pathway and its subsequent application in asymmetric reactions is not currently available.
Materials Science and Optoelectronic Applications
Integration into Photoresponsive and Optical Materials
The integration of pyridine-containing molecules into photoresponsive and optical materials is an active area of research. These materials can change their properties upon exposure to light, making them suitable for applications such as optical switching and data storage. The aromatic nature of the pyridine and phenyl rings in this compound suggests potential for π-π stacking interactions, which can be crucial for the organization of molecules in a solid-state material. The presence of the heavy iodine atom could also influence the photophysical properties, potentially leading to enhanced intersystem crossing and phosphorescence. However, there is a lack of specific studies in the available literature that describe the synthesis and characterization of photoresponsive or optical materials directly incorporating this compound.
Incorporation into Functionalized Polymers and Advanced Organic Materials
Functionalized polymers containing pyridine units are of interest for a variety of applications, including as sensors, catalysts, and materials with specific electronic properties. The this compound molecule could be incorporated into a polymer backbone or as a pendant group. The iodo-substituent provides a reactive site for polymerization reactions, such as Sonogashira or Suzuki cross-coupling, to form conjugated polymers. These polymers could exhibit interesting electronic and optical properties. Despite this potential, specific research on the synthesis and characterization of polymers derived from this compound is not readily found in the scientific literature.
Investigation of Nonlinear Optical Properties
Molecules with extended π-conjugated systems and donor-acceptor character can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The structure of this compound, with its connected aromatic rings, provides a basis for such properties. The electron-withdrawing nature of the pyridine nitrogen and the potential for charge transfer across the molecule could contribute to a non-zero hyperpolarizability. The heavy iodine atom might also influence the NLO response. However, a review of the available scientific literature does not reveal specific experimental or theoretical investigations into the nonlinear optical properties of this compound.
Computational and Theoretical Investigations of 4 3 Iodophenyl Pyridine
Electronic Structure and Molecular Conformation Analysis (e.g., DFT Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and geometric parameters of molecules. For 4-(3-iodophenyl)pyridine, DFT studies, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine its most stable conformation and electronic properties. nih.govniscpr.res.in
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap suggests higher reactivity. For pyridine (B92270) derivatives, the HOMO is typically localized on the electron-rich regions, while the LUMO is found on electron-deficient sites. scispace.com
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In this compound, the nitrogen atom of the pyridine ring typically represents a region of negative electrostatic potential (red color), making it a likely site for electrophilic attack or hydrogen bonding. nih.govijcrt.org Conversely, regions around the hydrogen atoms often show positive potential (blue color). nih.gov
Table 1: Calculated Electronic Properties of Pyridine Derivatives
| Parameter | Description | Typical Calculated Value Range for Pyridine Derivatives |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -9.1 to -4.6 eV scispace.com |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -5.6 to -0.1 eV scispace.com |
| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | ~3.5 to 9.5 eV scispace.com |
| Dipole Moment (Debye) | Measure of the molecule's overall polarity | Varies with substituents researchgate.net |
Note: Specific values for this compound require dedicated DFT calculations, but these ranges are representative for substituted pyridine compounds based on computational studies. scispace.comresearchgate.net
Elucidation of Reaction Mechanisms and Transition State Analysis
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. For this compound, a key reaction of interest is the palladium-catalyzed Suzuki cross-coupling, where the carbon-iodine bond is a reactive site. nih.gov
Computational studies can model the entire catalytic cycle of such reactions, including the primary steps:
Oxidative Addition : The initial step where the palladium(0) catalyst inserts into the carbon-iodine bond of this compound. Theoretical calculations can determine the activation energy for this step, which is often rate-determining. The reactivity order for halogens in this step is generally I > Br > Cl.
Transmetalation : The transfer of the organic group from the organoboron reagent to the palladium center.
Reductive Elimination : The final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.
By calculating the geometries and energies of all reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. This analysis helps in understanding the factors that control the reaction's feasibility, rate, and selectivity. For instance, theoretical predictions can help determine which of several halogen atoms on a polysubstituted ring would react preferentially in a Suzuki coupling by analyzing charge densities and carbon-halogen bond orders. Iodine-catalyzed reactions are also a subject of mechanistic studies, where iodine can act as a Lewis acid to activate substrates. nih.gov
In Silico Screening and Molecular Docking Studies with Biomolecular Targets
The structural motifs present in this compound—a pyridine ring and a halogenated phenyl group—are common in pharmacologically active molecules. nih.gov This makes it a candidate for in silico studies to explore its potential as a therapeutic agent. Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biomolecular target, typically a protein. researchgate.net
In such studies, the 3D structure of this compound is computationally "docked" into the binding pocket of a target protein. The docking algorithm samples various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction.
Potential protein targets for pyridine derivatives are diverse and include enzymes like dihydrofolate reductase (DHFR) and various kinases (e.g., EGFR, VEGFR-2), which are often implicated in cancer. researchgate.netnih.govnih.gov The docking results can reveal key molecular interactions, such as:
Hydrogen bonds , often involving the pyridine nitrogen.
Hydrophobic interactions between the aromatic rings and nonpolar amino acid residues.
π-π stacking between the aromatic systems of the ligand and residues like phenylalanine or tyrosine.
Halogen bonds , where the iodine atom acts as a Lewis acidic region and interacts with a Lewis basic site (like a backbone carbonyl) on the protein. This is a particularly relevant interaction for iodinated compounds. nih.gov
These in silico screening and docking studies are crucial in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level. mdpi.com
Table 2: Representative Biomolecular Targets and Docking Interactions for Pyridine Derivatives
| Protein Target | PDB ID | Therapeutic Area | Potential Key Interactions |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | e.g., 1DLS | Anticancer nih.gov | Hydrogen bonds, van der Waals, π-stacking nih.gov |
| Epidermal Growth Factor Receptor (EGFR) Kinase | e.g., 2J6M | Anticancer nih.gov | Hydrogen bonds with backbone residues, hydrophobic interactions nih.gov |
| Tubulin | e.g., 1SA0 | Anticancer rsc.org | Hydrogen bonding with CYS241, hydrophobic interactions rsc.org |
| Heat shock protein 90 (Hsp90) | e.g., 2BSM | Anticancer mdpi.com | Hydrogen bonds, hydrophobic interactions mdpi.com |
Prediction of Spectroscopic Properties
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. nih.govgaussian.com
Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies and their corresponding intensities can be used to generate theoretical Infrared (IR) and Raman spectra. By comparing these theoretical spectra with experimental ones, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, ring breathing) can be achieved. cdnsciencepub.comresearchgate.net For pyridine derivatives, characteristic bands for the pyridine ring modes and C-I stretching can be identified. nih.gov
UV-Visible Spectroscopy : TD-DFT is the method of choice for predicting the electronic absorption spectra of molecules. nih.govyoutube.com The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). researcher.life These calculations can explain the electronic transitions, typically from HOMO to LUMO or other frontier orbitals, that give rise to the observed UV-Vis absorption bands. chemrxiv.org
Table 3: Predicted vs. Experimental Vibrational Frequencies for Aromatic C-H Stretching
| Vibrational Mode | Typical Experimental Range (cm-1) | Typical DFT Calculated Range (cm-1) |
|---|---|---|
| Aromatic C-H Stretching | 3000–3100 nih.gov | 3039–3103 nih.gov |
| Pyridine Ring C=N/C=C Stretching | 1030-1600 nih.gov | Varies with calculation method nih.gov |
Note: Calculated frequencies are often scaled by a factor to better match experimental values due to approximations in the theoretical models.
Quantitative Structure-Property Relationship (QSPR) Studies
In a QSPR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors quantify various aspects of the molecular structure, such as:
Electronic descriptors : Dipole moment, HOMO/LUMO energies, atomic charges. researchgate.net
Topological descriptors : Molecular connectivity indices, shape indices.
Quantum chemical descriptors : Total energy, polarizability.
These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict a specific property of interest (the dependent variable), such as boiling point, solubility, or a measure of biological activity (in which case it is called a Quantitative Structure-Activity Relationship, or QSAR). nih.gov For a series of pyridine derivatives, QSPR models have been developed to predict properties like corrosion inhibition efficiency, where parameters like HOMO energy, LUMO energy, and dipole moment were found to be significant predictors. researchgate.net Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Advanced Analytical Characterization Techniques in Research on 4 3 Iodophenyl Pyridine
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in determining the connectivity of atoms within a molecule and assessing the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.
¹H NMR: A proton NMR spectrum of 4-(3-iodophenyl)pyridine would be expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring and the iodophenyl ring would appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The chemical shift of each proton, the splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons, and the integration of the signal intensity would allow for the precise assignment of each proton to its position on the molecular structure.
¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would help differentiate between the carbons of the pyridine ring and the iodophenyl ring, including the carbon atom directly bonded to the iodine, which would have a characteristic chemical shift.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to trace the proton networks within the pyridine and iodophenyl rings. An HSQC spectrum would correlate each proton with the carbon atom it is directly attached to, confirming the assignments made from the 1D spectra.
DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample of this compound, all proton signals should exhibit the same diffusion coefficient, confirming they belong to the same molecule. This is also a powerful method for identifying the presence of impurities, which would diffuse at different rates.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching from the aromatic rings.
C=C and C=N stretching vibrations within the pyridine and benzene rings, typically appearing in the 1400-1600 cm⁻¹ region.
C-I stretching , which would appear at lower frequencies in the fingerprint region.
Characteristic patterns of out-of-plane C-H bending vibrations that can help confirm the substitution patterns on both aromatic rings.
Solid-State Structural Determination
While NMR and IR provide structural information, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography for Absolute Structure and Conformation
To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. When this crystal is exposed to an X-ray beam, the X-rays are diffracted by the electrons of the atoms in a specific pattern. Analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined. This technique would provide unambiguous confirmation of the molecular structure and reveal key parameters such as:
Bond lengths and bond angles.
The dihedral angle between the planes of the pyridine and the 3-iodophenyl rings, defining the molecule's conformation in the solid state.
Intermolecular interactions, such as stacking or halogen bonding, that dictate how the molecules pack together in the crystal lattice.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. For this compound (C₁₁H₈IN), HRMS would be used to:
Determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
Confirm the elemental composition. The measured exact mass can be compared to the calculated mass for the chemical formula C₁₁H₈IN, and a match within a few parts per million (ppm) provides strong evidence for the correct formula. The unique isotopic pattern of iodine would also be observable.
Analyze fragmentation patterns. By increasing the energy in the mass spectrometer, the molecule can be induced to break apart into characteristic fragment ions. Analyzing these fragments can provide additional structural information that corroborates the data from NMR spectroscopy.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally fragile molecules like this compound. This method allows for the production of gas-phase ions from a liquid solution with minimal fragmentation, making it a powerful tool for determining the molecular weight of an analyte. researchgate.net In the context of this compound, ESI-MS typically generates a prominent signal corresponding to the protonated molecule, [M+H]⁺.
The process involves dissolving the analyte in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, and pumping it through a fine, heated capillary held at a high electric potential. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase and directed into the mass analyzer.
In research involving pyridine derivatives, ESI-MS is frequently coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. nih.gov For this compound, this combination would allow for its separation from impurities or other reactants, followed by its unambiguous identification and confirmation of its molecular weight.
Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion of this compound to induce fragmentation and gain structural information. While ESI is a soft ionization method, controlled fragmentation can be achieved within the mass spectrometer. Studies on similarly structured 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones show that fragmentation patterns are influenced by the substituents on the phenyl ring. researchgate.net For this compound, collision-induced dissociation would likely lead to characteristic fragmentation pathways, potentially including the loss of iodine or cleavage of the bond between the phenyl and pyridine rings, providing further confirmation of its structure.
Table 1: ESI-MS Characteristics for this compound
| Parameter | Expected Observation | Purpose |
|---|---|---|
| Ionization Mode | Positive Ion Mode | Formation of [M+H]⁺ |
| Primary Ion | m/z 283.98 (for C₁₁H₉IN⁺) | Molecular Weight Confirmation |
| Solvent System | Acetonitrile/Water with 0.1% Formic Acid | Promote ionization and solubility |
| Tandem MS (MS/MS) | Fragmentation of the parent ion | Structural Elucidation |
Photodissociation Mass Spectrometry (PD-MS) in Specialized Applications
Photodissociation Mass Spectrometry (PD-MS) is an advanced analytical technique that utilizes photons to induce fragmentation of ions within a mass spectrometer. nih.govrsc.org This method offers high selectivity, as the fragmentation can be controlled by the wavelength of the light used, targeting specific chromophores within a molecule. For this compound, the iodophenyl moiety serves as an excellent chromophore for Ultraviolet Photodissociation (UVPD).
The carbon-iodine (C-I) bond is known to be susceptible to cleavage upon absorption of UV light. In a specialized application known as radical-directed dissociation (RDD), molecules are often derivatized with an iodo-aromatic tag to facilitate selective fragmentation upon irradiation, for instance at a wavelength of 266 nm. nih.gov Although this compound itself is not a derivatizing agent, its intrinsic C-I bond makes it a direct candidate for analysis by UVPD. When the trapped ions of protonated this compound are irradiated with UV photons, the primary and most predictable fragmentation event would be the homolytic or heterolytic cleavage of the C-I bond. This selective dissociation is highly valuable for confirming the presence and location of the iodine atom on the phenyl ring.
This technique is particularly useful in complex analytical scenarios where traditional collision-induced dissociation might produce ambiguous fragmentation patterns. The photodissociation of the N-pyridinium ion has been studied and shown to result in the loss of molecular hydrogen, a pathway that could also be accessible for the pyridine portion of this compound under certain conditions. researchgate.net The specificity of PD-MS makes it a powerful, albeit specialized, tool for detailed structural characterization in research settings.
Table 2: Potential UVPD Fragmentation of this compound
| Precursor Ion (m/z) | Wavelength | Key Fragmentation Pathway | Resulting Fragment Ion (m/z) |
|---|---|---|---|
| 283.98 ([M+H]⁺) | ~266 nm | Loss of Iodine radical (I•) | 157.07 |
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity and Racemization Studies
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of organic compounds like this compound. dtic.mil Given the aromatic nature of the compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.
For the analysis of this compound, the mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen. helixchrom.comsielc.com Detection is typically achieved using a UV detector, as the conjugated aromatic system of the molecule strongly absorbs UV light, generally around 254 nm. sielc.com By comparing the peak area of the sample to that of a known standard, the purity of this compound can be accurately determined.
While this compound itself is achiral, it is often used as a building block in the synthesis of larger, chiral molecules relevant to pharmaceutical research. In such cases, HPLC becomes crucial for racemization studies. nih.gov If a synthetic step involving a chiral center is at risk of racemization, the enantiomers of the resulting product can be separated and quantified using a chiral HPLC column (chiral stationary phase). This allows researchers to determine the enantiomeric excess (ee) of the product, a critical quality attribute in the development of chiral drugs.
Table 3: Example HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of reactions. itwreagents.comthieme.de It provides a quick qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.
When synthesizing or modifying this compound, TLC is an ideal tool for tracking the reaction's completion. The process involves applying a small spot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the silica gel. Less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds travel shorter distances (lower Rf). Because this compound contains aromatic rings, the spots can be easily visualized by placing the dried plate under a UV lamp (254 nm), where they will appear as dark spots against a fluorescent background. epfl.ch By comparing the spot corresponding to the starting material with the newly appearing spot of the product, a chemist can determine if the reaction is complete or requires more time.
Table 4: Hypothetical TLC Monitoring of a Suzuki Coupling to form this compound
| Compound | Role | Expected Rf Value (e.g., 3:1 Hexane:EtOAc) | UV Visualization |
|---|---|---|---|
| 3-Iodoaniline (B1194756) | Starting Material 1 | ~0.50 | Active |
| 4-Pyridineboronic acid | Starting Material 2 | ~0.10 (polar) | Active |
| This compound | Product | ~0.35 | Active |
Q & A
Q. What are the recommended synthetic routes for 4-(3-iodophenyl)pyridine?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 3-iodophenylboronic acid and 4-bromopyridine using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like toluene/water (4:1) at 80–100°C. Reaction progress can be monitored via TLC, and purification achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require ligand screening (e.g., SPhos for sterically hindered substrates) .
Q. How should this compound be characterized to confirm its structure?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show aromatic protons at δ 7.2–8.5 ppm (pyridine and iodophenyl rings). The deshielded pyridine proton (C4-H) typically appears downfield due to iodine’s electron-withdrawing effect.
- HRMS : Exact mass analysis (e.g., m/z calc. for C₁₁H₈IN: 296.9732) confirms molecular composition.
- X-ray Crystallography : Resolves spatial arrangement, particularly iodine’s para-position relative to pyridine .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Slow evaporation from ethanol or dichloromethane/hexane mixtures (1:3) yields high-purity crystals. Thermal stability testing (TGA/DSC) is advised to determine decomposition thresholds (~200°C based on analogous iodopyridines) .
Advanced Research Questions
Q. How can contradictions in the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from iodine’s steric/electronic effects. Systematic studies should:
- Vary ligands : Bulky ligands (XPhos) improve yields in Stille couplings with aryl stannanes.
- Optimize temperature : Elevated temperatures (120°C) enhance Ullmann-type couplings but risk side reactions.
- Control moisture : Use anhydrous solvents (e.g., DMF) for Buchwald-Hartwig aminations. Tabulated results from controlled experiments can clarify optimal conditions:
| Reaction Type | Catalyst System | Yield (%) | Byproducts |
|---|---|---|---|
| Suzuki | Pd(OAc)₂/SPhos | 85 | <5% |
| Ullmann | CuI/1,10-phen | 62 | 15% |
Q. What computational strategies predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), leveraging iodine’s halogen-bonding potential.
- QSAR Models : Correlate substituent effects (e.g., iodine’s Hammett σₚ value) with bioactivity data from analogous pyridines (e.g., IC₅₀ values for enzyme inhibition).
- MD Simulations : Assess stability of ligand-receptor complexes in aqueous environments (NAMD/GROMACS) .
Q. How does the iodine substituent influence the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 16 can model HOMO/LUMO energies. Iodine’s inductive (-I) effect lowers electron density on pyridine, enhancing electrophilicity at C2/C6 positions.
- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆). Iodine’s polarizability may reduce oxidation potential compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
